molecular formula C10H10FN3 B1530210 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1245007-29-7

1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No. B1530210
M. Wt: 191.2 g/mol
InChI Key: NZWQYZBRRBDBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine, also known as FMPA, is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 129-130°C and a boiling point of 235-238°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. FMPA is an important reagent for the synthesis of other compounds, and has also been used in a variety of studies related to its biochemical and physiological effects.

Scientific Research Applications

Antibacterial Agent Synthesis

The compound has been involved in the development of novel antibacterial agents. For example, a study describes the process development and kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate. This process includes the synthesis of key intermediates with high purity through mild deamination, demonstrating the compound's role in creating effective antibacterial drugs (Tao Yang et al., 2014).

Molecular Structure Analysis

Research on pyrazole derivatives, including variations of the compound , has been conducted to understand the impact of intramolecular hydrogen bonding on their chemical reactivity. These studies are essential for designing more efficient synthesis processes and developing new materials with specific properties (P. Szlachcic et al., 2020).

Fluorination Techniques

The compound is also used in studies focusing on fluorination techniques, which are crucial for developing pharmaceuticals and agrochemicals with enhanced biological activity. Research demonstrates its role in sequential transformations leading to fluorinated products with significant yields and selectivity (Feng Li et al., 2012).

Photophysical Properties

Investigations into the photophysical properties of donor-substituted pyrazoline fluorophores, which are structurally related to the compound, have contributed to the development of new fluorescent materials for biological applications. This research provides insights into how structural modifications affect the photophysical properties of these compounds (C. Fahrni et al., 2003).

Antagonists for Receptors

Studies have been conducted on pyrazolo derivatives as potent antagonists for specific receptors, indicating the compound's potential in developing targeted therapies. This includes the development of high-affinity functionalized congeners as pharmacological probes (T. Kumar et al., 2011).

properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-9(12)6-13-14(7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWQYZBRRBDBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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